2-Fluoro-isonicotinoyl chloride

Descripción general

Descripción

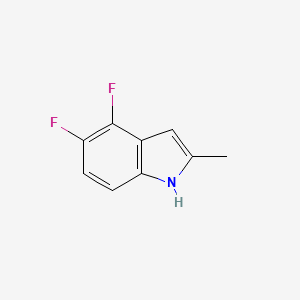

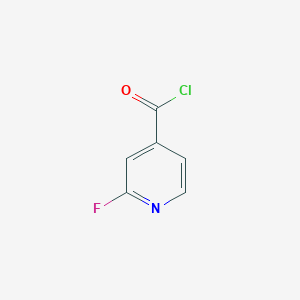

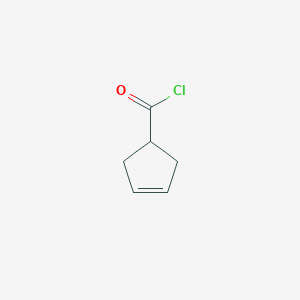

“2-Fluoro-isonicotinoyl chloride” is a chemical compound with the molecular formula C6H3ClFNO . It has an average mass of 159.546 Da and a monoisotopic mass of 158.988724 Da . It is used in research and development.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . It has a density of 1.4±0.1 g/cm3 .

Chemical Reactions Analysis

“this compound” is used as a derivatization reagent in the analysis of multiple vitamin D metabolites . Derivatization is applied to vitamin D metabolites to increase the ionization efficiency, which is particularly important for very low abundant metabolites .

Physical And Chemical Properties Analysis

“this compound” has a boiling point of 229.5±20.0 °C at 760 mmHg and a vapour pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 46.6±3.0 kJ/mol and it has a flash point of 92.6±21.8 °C . The compound has an index of refraction of 1.523 and a molar refractivity of 34.6±0.3 cm3 .

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

2-Fluoro-isonicotinoyl chloride serves as a critical intermediate in the synthesis of complex molecules. For instance, it has been used in the enantioselective synthesis of syn-3-fluoro-1-alcohols through iridium catalyzed C-C and C-H bond forming hydrogenations. This process highlights its utility in creating molecules with specific stereochemical configurations, which is crucial in drug development and synthetic chemistry (Hassan, Montgomery, & Krische, 2012).

Material Science and Optical Applications

In material science, compounds derived from this compound have been explored for their optical properties . Research into fluoroalkylsulfonyl chlorides indicates potential for these materials in creating α-chloro-β-fluoroalkylcarbonyl products with diverse functionalization opportunities, showcasing the versatility of fluorinated compounds in material applications (Tang & Dolbier, 2015).

Fluorescence Imaging

This compound derivatives have also been employed in the development of fluorescent sensors for detecting ions or molecules. A notable example is its role in creating a fluorescence turn-on sensor for chloride ions , demonstrating its utility in biological and environmental sensing applications (Madhu et al., 2014).

Antimicrobial and Anticancer Research

On the biomedical front, isonicotinoyl derivatives, where this compound can serve as a precursor, have shown promising antimicrobial and anticancer properties . Compounds synthesized from isonicotinoyl chloride derivatives have been evaluated for their potential in treating tuberculosis and cancer, with some derivatives exhibiting significant activity against M. tuberculosis and human colorectal cancer cell lines (Naveen Kumar et al., 2013).

Mecanismo De Acción

Target of Action

It is known that isonicotinoyl chloride derivatives have been used in the synthesis of various bioactive compounds .

Mode of Action

It is known that isonicotinoyl chloride derivatives can act as intermediates in chemical reactions, contributing to the formation of more complex molecules .

Biochemical Pathways

It’s worth noting that isonicotinoyl chloride derivatives have been involved in the synthesis of various bioactive compounds, suggesting that they may play a role in multiple biochemical pathways .

Result of Action

As a chemical intermediate, its primary role is likely to contribute to the synthesis of more complex molecules, potentially leading to various downstream effects depending on the specific compounds it helps to form .

Action Environment

The action, efficacy, and stability of 2-Fluoro-isonicotinoyl chloride can be influenced by various environmental factors. These may include the specific conditions under which it is stored and used (e.g., temperature, pH), as well as the presence of other compounds with which it may interact during chemical reactions .

Análisis Bioquímico

Biochemical Properties

2-Fluoro-isonicotinoyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds. The compound is known to react with nucleophiles, such as amines and alcohols, forming stable amide and ester linkages. These interactions are crucial in the synthesis of complex organic molecules and pharmaceuticals .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an acylating agent, modifying the active sites of enzymes and altering their activity. This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been identified, where specific dosages result in noticeable changes in cellular and physiological functions. Toxicity studies have highlighted the importance of careful dosage management to avoid harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through hydrolysis, leading to the formation of 2-fluoroisonicotinic acid and other metabolites. These metabolic processes are essential for the compound’s clearance from the body and its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. This localization is crucial for its biochemical activity and interactions with target biomolecules. Studies have shown that this compound can be distributed to various tissues, including the liver, kidneys, and brain .

Propiedades

IUPAC Name |

2-fluoropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRHCKQYCOWAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558731 | |

| Record name | 2-Fluoropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65352-95-6 | |

| Record name | 2-Fluoro-4-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65352-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-isonicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B1316791.png)